3-Cyanopropyldimethylmethoxysilane

Overview

Description

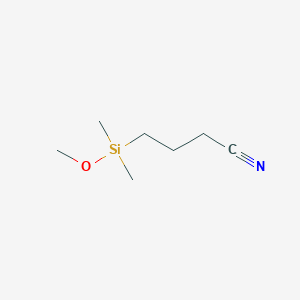

3-Cyanopropyldimethylmethoxysilane (CAS: 143203-47-8) is an organosilicon compound with the molecular formula C₇H₁₅NOSi and a molecular weight of 157.29 g/mol . It features a cyano (-CN) group attached to a propyl chain, a methoxy (-OCH₃) group, and two methyl (-CH₃) groups bonded to the silicon atom. This structure enables dual functionality:

- Hydrolytic reactivity via the methoxy group for bonding with inorganic substrates (e.g., glass, metals).

- Organic compatibility through the cyano group for interaction with polymers or resins .

- Refractive Index: 1.425–1.429

- Hazard Classification: Irritant (Xi) with risk phrases R36/37/38 (irritates eyes, respiratory system, and skin).

- Safety Measures: Requires gloves, goggles, and proper ventilation (S26, S37/39).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropyldimethylmethoxysilane typically involves the reaction of 3-cyanopropyltrichlorosilane with methanol in the presence of a base. The reaction proceeds as follows:

3-Cyanopropyltrichlorosilane+Methanol→this compound+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopropyldimethylmethoxysilane can undergo various chemical reactions, including:

Hydrolysis: The methoxy group can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Formation of silanols.

Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted silanes with various functional groups.

Scientific Research Applications

Chemical Properties of 3-Cyanopropyldimethylmethoxysilane

Before delving into its applications, it is essential to understand the chemical properties of CPDMS:

- Molecular Formula : CHN\OSi

- Molecular Weight : 213.34 g/mol

- Boiling Point : Approximately 120 °C

- Density : 0.934 g/mL

- Purity : Typically ≥ 97%

These properties make CPDMS suitable for various functionalization processes and applications in different fields.

Applications in Materials Science

1.1. Surface Modification

CPDMS is utilized for modifying surfaces to enhance adhesion and compatibility between organic and inorganic materials. Its ability to form covalent bonds with silica and other substrates allows for the creation of hybrid materials with improved mechanical properties.

| Property | Description |

|---|---|

| Functionality | Surface adhesion promoter |

| Substrates | Silica, glass, metals |

| Benefits | Improved adhesion, enhanced durability |

Case Study : Research has shown that CPDMS can significantly improve the adhesion of coatings on glass surfaces, leading to better performance in optical applications .

Catalytic Applications

2.1. Catalyst Support

CPDMS serves as a support for various catalysts, particularly in organic synthesis reactions. Its silane structure allows for the immobilization of metal catalysts on silica supports.

| Reaction Type | Catalyst Used | Application |

|---|---|---|

| Tsuji-Trost Reaction | PdCl | Acceleration of allylation reactions |

| Knoevenagel Reaction | Amine-catalyzed | Synthesis of α,β-unsaturated carbonyl compounds |

Case Study : In a study involving the Tsuji-Trost reaction, CPDMS was used to anchor PdCl onto silica, resulting in enhanced reaction rates and yields . Similarly, its use in Knoevenagel reactions demonstrated improved selectivity and efficiency due to the modified catalytic environment provided by CPDMS .

Biotechnology Applications

3.1. Biomaterial Development

CPDMS has potential applications in the development of biomaterials due to its biocompatibility and ability to functionalize surfaces for enhanced cell adhesion.

| Application Area | Description |

|---|---|

| Tissue Engineering | Supports cell attachment and growth |

| Drug Delivery Systems | Functionalizes carriers for targeted delivery |

Case Study : A study highlighted the use of CPDMS-modified silica nanoparticles as carriers for drug delivery systems, showing improved loading capacity and controlled release profiles .

Environmental Applications

4.1. Adsorption Materials

CPDMS can be used to create adsorbents for environmental remediation processes, particularly for removing pollutants from water.

| Pollutant Type | Adsorption Capacity |

|---|---|

| Heavy Metals | High |

| Organic Contaminants | Moderate |

Case Study : Research demonstrated that CPDMS-functionalized silica exhibited high adsorption capacities for heavy metals like lead and cadmium from aqueous solutions, making it a promising candidate for water treatment applications .

Mechanism of Action

The mechanism of action of 3-Cyanopropyldimethylmethoxysilane involves its ability to form strong covalent bonds with various substrates. The methoxy group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the modified surfaces .

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Functional Differences

The table below compares 3-Cyanopropyldimethylmethoxysilane with structurally analogous silanes:

Reactivity and Application-Specific Behavior

- Cyano vs. Amino Groups: The -CN group in this compound offers polarity and compatibility with nitrile-based polymers, whereas amino analogs (e.g., 3-Aminopropyldimethylmethoxysilane) enable covalent bonding with epoxy or isocyanate groups .

- Chlorine Substitution: Chlorine-containing silanes (e.g., (3-Cyanopropyl)methyldichlorosilane) exhibit higher reactivity in hydrolysis but require stringent safety measures due to corrosivity .

- Methacrylate Functionality: 3-Methacryloxypropyltrimethoxysilane forms durable covalent bonds with methacrylate resins, making it superior in dental and composite applications compared to cyano variants .

Research Findings and Industrial Relevance

- Adhesion Performance: 3-Methacryloxypropyltrimethoxysilane demonstrates superior adhesion to minerals like glass and silica compared to cyano or amino silanes, attributed to its methacrylate group’s dual reactivity .

- Thermal Stability: Glycidoxy-functional silanes (e.g., (3-Glycidoxypropyl)methyldimethoxysilane) exhibit enhanced thermal resistance in epoxy coatings, outperforming cyano analogs in high-temperature environments .

Biological Activity

3-Cyanopropyldimethylmethoxysilane (CPDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article delves into the biological activity of CPDMS, exploring its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₅NOSi

- Molecular Weight : 157.3 g/mol

The presence of a cyano group () in its structure contributes to its unique properties, including potential interactions with biological systems.

The biological activity of CPDMS can be attributed to several mechanisms:

- Surface Functionalization : CPDMS can modify surfaces to enhance biocompatibility and promote cell adhesion. This is particularly useful in tissue engineering and regenerative medicine.

- Antimicrobial Properties : Some studies suggest that silanes can exhibit antimicrobial effects, potentially making CPDMS useful in medical devices and coatings.

- Drug Delivery Systems : CPDMS can be utilized to create drug delivery vehicles that improve the solubility and bioavailability of therapeutic agents.

1. Surface Modification for Cell Culture

A study investigated the use of CPDMS for functionalizing polystyrene surfaces to enhance cell attachment and proliferation. The results indicated that surfaces treated with CPDMS showed significantly improved adhesion of fibroblast cells compared to untreated surfaces. This enhancement was attributed to the increased availability of functional groups on the surface, facilitating protein adsorption and subsequent cell attachment.

2. Antimicrobial Coatings

Research has demonstrated that coatings containing CPDMS exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the interaction between the cyano group and cellular components.

3. Drug Delivery Applications

In a novel approach, CPDMS was incorporated into a polymer matrix to develop a controlled-release system for anticancer drugs. The study found that the release profile could be modulated by adjusting the concentration of CPDMS in the matrix, allowing for sustained drug release over extended periods.

Data Table: Summary of Biological Activities

| Study | Application | Findings |

|---|---|---|

| Surface Modification | Cell culture | Enhanced fibroblast adhesion on CPDMS-treated surfaces compared to controls |

| Antimicrobial Coatings | Medical devices | Significant reduction in bacterial growth on CPDMS-coated surfaces |

| Drug Delivery Systems | Cancer therapy | Controlled release of anticancer drugs achieved through varying CPDMS concentrations in polymer matrix |

Toxicity Considerations

While the biological activities of CPDMS are promising, toxicity assessments are crucial. Preliminary studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are necessary to fully understand its safety profile in vivo.

Q & A

Q. Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 3-Cyanopropyldimethylmethoxysilane?

To verify purity and structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of cyanopropyl, dimethyl, and methoxysilyl groups. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like Si-O-C (stretch ~1,080 cm⁻¹) and C≡N (stretch ~2,250 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting volatile impurities, while elemental analysis validates stoichiometry. For quantification, use Karl Fischer titration to assess moisture content, as silanes are moisture-sensitive .

Q. Basic: What safety protocols should be prioritized when handling this compound in the laboratory?

Use nitrogen-purged gloveboxes or Schlenk lines to minimize exposure to moisture and oxygen. Wear chemical-resistant gloves (e.g., nitrile) and eye protection to prevent skin/eye irritation. Work in a fume hood to avoid inhalation of vapors, as silanes may release methanol during hydrolysis. Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent premature hydrolysis. Avoid contact with strong oxidizers, acids, or bases to prevent exothermic reactions .

Q. Advanced: How can competing hydrolysis and condensation reactions be controlled during surface functionalization using this compound?

Control reaction kinetics by adjusting solvent polarity (e.g., toluene for slower hydrolysis) and water content (<50 ppm). Catalyze hydrolysis with trace acetic acid (0.1–1 mol%) to stabilize intermediates. Use substoichiometric water (0.5–1 equivalent) to favor monolayer formation over polymerization. Monitor reaction progress via dynamic light scattering (DLS) to detect particle aggregation, indicating uncontrolled condensation. Post-functionalization, rinse substrates with anhydrous solvents to remove unreacted silane .

Q. Advanced: What strategies resolve discrepancies in reported reactivity of this compound across different substrates (e.g., silica vs. metal oxides)?

Substrate-specific reactivity arises from differences in surface hydroxyl density and acidity. For silica (high –OH density), use pre-drying at 120°C under vacuum to activate surface sites. For metal oxides (e.g., TiO₂, Al₂O₃), employ pH-adjusted solutions (e.g., ethanol-water at pH 4–5) to protonate surface –OH groups, enhancing silane adsorption. Quantify grafting density via thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS) . Cross-validate with contact angle measurements to assess hydrophobicity changes .

Q. Basic: How should this compound be stored to maintain stability over long-term experiments?

Store in amber glass bottles with PTFE-lined caps to prevent light-induced degradation and moisture ingress. Maintain an inert atmosphere (argon/nitrogen) and temperature ≤8°C . For aliquots, use septum-sealed vials with headspace purged with inert gas. Periodically test stability via NMR or FTIR to detect hydrolysis products like silanols or methanol .

Q. Advanced: What mechanistic insights explain the role of this compound in improving interfacial adhesion in composite materials?

The cyanopropyl group enhances adhesion via polar interactions (e.g., hydrogen bonding with polymers) and covalent bonding (methoxysilyl groups anchor to inorganic surfaces). In epoxy composites, the nitrile group participates in catalytic curing by coordinating with amine hardeners. Characterize interfacial bonding using XPS (to detect Si–O–M bonds) and atomic force microscopy (AFM) to map adhesion forces at the nanoscale .

Q. Basic: What solvent systems are optimal for depositing this compound onto hydrophilic substrates?

Use anhydrous toluene or hexane for hydrophobic substrates to minimize premature hydrolysis. For hydrophilic surfaces (e.g., glass), employ ethanol-water mixtures (95:5 v/v) adjusted to pH 5 with acetic acid. Avoid polar aprotic solvents (e.g., DMF, DMSO), which may deactivate the silane via solvolysis .

Q. Advanced: How do steric effects from the dimethyl and methoxy groups influence the grafting efficiency of this compound?

Dimethyl groups reduce steric hindrance compared to bulkier substituents (e.g., triethoxy), enabling higher surface coverage. Methoxy groups hydrolyze faster than ethoxy, accelerating monolayer formation. However, excessive methoxy substitution can lead to multilayer adsorption due to rapid condensation. Compare grafting densities using ellipsometry or quartz crystal microbalance (QCM) to optimize substituent ratios .

Q. Basic: What spectroscopic signatures distinguish hydrolyzed byproducts of this compound?

Hydrolysis generates silanols (Si–OH) , detectable via FTIR (broad peak ~3,200–3,600 cm⁻¹). Condensation products (Si–O–Si) show a characteristic FTIR band at ~1,020–1,100 cm⁻¹. In ¹H NMR, methanol (from methoxy hydrolysis) appears as a singlet at δ 3.3 ppm. Monitor these signals to assess degradation during storage .

Q. Advanced: What computational methods predict the reactivity of this compound with specific functional groups in hybrid materials?

Use density functional theory (DFT) to model adsorption energies on substrates (e.g., SiO₂). Molecular dynamics (MD) simulations can predict self-assembly behavior in solvent environments. Validate predictions with sum-frequency generation (SFG) spectroscopy to probe interfacial molecular orientation .

Properties

IUPAC Name |

4-[methoxy(dimethyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-9-10(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFCIYUZZWZEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369999 | |

| Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143203-47-8 | |

| Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.